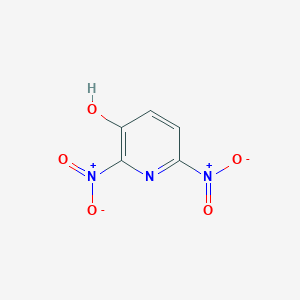

2,6-Dinitropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-3-1-2-4(7(10)11)6-5(3)8(12)13/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFZOHGXYHUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382803 | |

| Record name | 2,6-dinitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-91-3 | |

| Record name | 2,6-Dinitro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dinitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability and Decomposition of 2,6-Dinitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of 2,6-Dinitropyridin-3-ol. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from the analysis of nitroaromatic compounds, dinitrophenols, and dinitropyridine derivatives to offer a predictive and methodological resource. It is designed to equip researchers with the foundational knowledge and experimental protocols necessary to safely handle and characterize the thermal behavior of this energetic material. The guide covers theoretical decomposition pathways, detailed methodologies for thermal analysis, kinetic analysis approaches, and essential safety considerations.

Introduction: The Significance of 2,6-Dinitropyridin-3-ol

2,6-Dinitropyridin-3-ol belongs to the class of nitroaromatic compounds, a group of molecules recognized for their energetic properties and utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The presence of two nitro groups on the pyridine ring, coupled with a hydroxyl group, imparts a unique combination of reactivity and potential for hydrogen bonding, which can significantly influence its thermal stability. A thorough understanding of its decomposition behavior is paramount for safe handling, storage, and application, particularly in fields where thermal stress is a potential factor.

The introduction of nitro groups into an aromatic system dramatically alters its electronic and thermal properties. The strong electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic substitution but also introduces a potential source of rapid, exothermic decomposition. The hydroxyl group can further modulate this reactivity through intramolecular hydrogen bonding and by influencing the crystal packing of the solid material. This guide will provide the scientific groundwork to investigate these properties systematically.

Proposed Synthesis Pathway

A plausible synthetic route to 2,6-Dinitropyridin-3-ol involves the nitration of a suitable pyridinol precursor. A potential pathway, based on established nitration chemistry of aromatic heterocycles, is outlined below. It is critical to note that this is a theoretical pathway and requires experimental validation.

Caption: Proposed synthesis of 2,6-Dinitropyridin-3-ol.

The direct nitration of 3-hydroxypyridine with a mixture of concentrated nitric and sulfuric acid is a common method for introducing nitro groups to aromatic rings. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired dinitrated product and minimize the formation of byproducts. Purification of the final product, likely through recrystallization, would be essential to remove any residual acids or isomeric impurities, as these can significantly impact thermal stability.

Methodologies for Thermal Analysis

A multi-faceted approach employing several thermal analysis techniques is crucial for a comprehensive understanding of the thermal stability and decomposition of 2,6-Dinitropyridin-3-ol.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 1-5 mg of finely ground 2,6-Dinitropyridin-3-ol into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A series of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis.

-

Temperature Range: Typically from ambient temperature to a temperature at which decomposition is complete (e.g., 30 °C to 500 °C).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these events.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated pan. A pinhole in the lid may be used for experiments where the evolution of gaseous products is expected.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Air, with a constant flow rate.

-

Heating Rate: Match the heating rates used in the TGA experiments for direct comparison.

-

Temperature Range: Cover the same range as the TGA experiments.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting.

-

Identify exothermic peaks corresponding to decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd).

-

Caption: Workflow for Differential Scanning Calorimetry.

Predicted Thermal Decomposition Mechanism and Kinetics

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways. For 2,6-Dinitropyridin-3-ol, the initial decomposition step is likely to be the homolytic cleavage of a C-NO2 bond, which is often the weakest bond in such molecules.

Proposed Decomposition Pathway:

-

Initiation: Homolysis of a C-NO2 bond to form a pyridinyl radical and a nitrogen dioxide radical (•NO2).

-

Propagation: The highly reactive •NO2 radical can then abstract a hydrogen atom from another molecule or participate in further reactions, leading to a cascade of decomposition products. The presence of the hydroxyl group may offer an alternative initiation site through O-H bond cleavage or influence the subsequent radical reactions.

-

Termination: Radical species combine to form stable products.

The decomposition is expected to be highly exothermic, as indicated by the large negative enthalpy of formation of the gaseous products (e.g., CO, CO2, N2, H2O).

Kinetic Analysis

The kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from the TGA data obtained at different heating rates using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. These methods avoid the inaccuracies associated with assuming a specific reaction model.

Data Summary Table (Hypothetical Data for Illustrative Purposes):

| Thermal Property | Predicted Value Range | Analytical Technique |

| Decomposition Onset (Tonset) | 180 - 250 °C | TGA/DSC |

| Peak Decomposition Temp (Tpeak) | 200 - 280 °C | TGA/DSC |

| Enthalpy of Decomposition (ΔHd) | -2000 to -4000 J/g | DSC |

| Activation Energy (Ea) | 150 - 250 kJ/mol | TGA (Isoconversional) |

Safety and Handling Considerations

Nitroaromatic compounds, especially those with multiple nitro groups, should be treated as potentially explosive and handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and gloves.

-

Small-Scale Operations: All initial work should be conducted on a small scale (milligrams) to minimize the potential hazard.

-

Avoidance of Stimuli: Avoid friction, impact, and electrostatic discharge, as these can initiate decomposition.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any decomposition products, which may be toxic.

-

Thermal Hazards: Be aware of the potential for rapid, exothermic decomposition, which can lead to a thermal runaway reaction.

Conclusion

This technical guide provides a comprehensive roadmap for the investigation of the thermal stability and decomposition of 2,6-Dinitropyridin-3-ol. By following the outlined experimental protocols and considering the proposed decomposition mechanisms, researchers can systematically and safely characterize the thermal behavior of this and other related energetic materials. The data generated from these studies will be invaluable for assessing the safety, handling, and potential applications of 2,6-Dinitropyridin-3-ol in various scientific and industrial fields.

References

As this guide is a predictive framework based on general principles, specific literature citations for 2,6-Dinitropyridin-3-ol are not provided. The methodologies and principles described are based on established knowledge in the fields of thermal analysis and energetic materials chemistry.

An In-depth Technical Guide to the Potential Reactive Sites of 2,6-Dinitropyridin-3-ol

Introduction

2,6-Dinitropyridin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its pyridine core, substituted with two strongly electron-withdrawing nitro groups and a hydroxyl group, imparts a unique electronic landscape that dictates its reactivity. This guide provides a comprehensive analysis of the potential reactive sites on the 2,6-dinitropyridin-3-ol molecule, offering insights for researchers and professionals in drug development and synthetic chemistry. We will delve into the electronic characteristics of the molecule and explore the reactivity of its key functional groups, supported by mechanistic insights and established experimental protocols.

Chemical Identity:

| Property | Value | Source |

| CAS Number | 15128-91-3 | [3][4] |

| Molecular Formula | C5H3N3O5 | [3] |

| Molecular Weight | 185.09 g/mol | [3][4] |

| IUPAC Name | 2,6-Dinitropyridin-3-ol | [3] |

| Synonyms | 3-Hydroxy-2,6-dinitropyridine | [3][4] |

Part 1: Electronic Structure and Its Influence on Reactivity

The reactivity of 2,6-dinitropyridin-3-ol is fundamentally governed by the interplay of its constituent functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of two nitro (-NO2) groups at the C2 and C6 positions. These groups are powerful electron-withdrawing moieties, acting through both resonance (-M effect) and inductive (-I effect) mechanisms.[5][6][7] This pronounced electron withdrawal creates a highly electrophilic aromatic system, predisposing it to certain types of reactions while inhibiting others.

Conversely, the hydroxyl (-OH) group at the C3 position is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). While the inductive effect is localized, the resonance effect can donate electron density to the ring. However, the overwhelming electron-withdrawing nature of the two nitro groups and the pyridine nitrogen significantly diminishes the electron-donating capacity of the hydroxyl group.

This electronic tug-of-war results in a molecule with distinct reactive sites, which we will explore in detail.

Part 2: Analysis of Potential Reactive Sites

Based on the electronic properties discussed, we can identify three primary regions of reactivity on the 2,6-dinitropyridin-3-ol molecule:

-

The Acidic Hydroxyl Group: The -OH group is the most prominent site for reactions involving deprotonation.

-

The Electron-Deficient Pyridine Ring: The carbon atoms of the pyridine ring are susceptible to nucleophilic attack.

-

The Nitro Groups: The nitro groups themselves can undergo reduction.

The Acidity of the Hydroxyl Group

The hydroxyl group at the C3 position is significantly acidic. This heightened acidity is a direct consequence of the strong electron-withdrawing effects of the two nitro groups and the pyridine nitrogen. These groups stabilize the resulting phenoxide-like anion through resonance and induction, thereby facilitating the departure of the proton.[6][8][9] The principle is analogous to the increased acidity of nitrophenols compared to phenol itself.[6][7][8][9][10]

The delocalization of the negative charge in the conjugate base is key to its stability. The negative charge on the oxygen can be delocalized onto the pyridine ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

Experimental Protocol: Deprotonation of 2,6-Dinitropyridin-3-ol

This protocol describes a general procedure for the deprotonation of 2,6-dinitropyridin-3-ol to form its corresponding salt.

Materials:

-

2,6-Dinitropyridin-3-ol

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., water, ethanol, or a mixture)

-

Stirring apparatus

-

pH indicator or pH meter

Procedure:

-

Dissolution: Dissolve a known quantity of 2,6-dinitropyridin-3-ol in the chosen solvent in a reaction vessel equipped with a stirrer.

-

Base Addition: Slowly add a stoichiometric amount of the base to the solution while stirring. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction by observing the color change of the solution and/or by measuring the pH. The formation of the conjugate base often results in a more intensely colored solution.

-

Isolation: Once the reaction is complete (as indicated by a stable pH or color), the salt can be isolated by precipitation (if it is insoluble in the reaction medium) or by removal of the solvent under reduced pressure.

-

Purification: The resulting salt can be purified by recrystallization from a suitable solvent.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 2,6-dinitropyridin-3-ol is highly activated towards nucleophilic aromatic substitution (SNAr).[11][12][13] The electron-withdrawing nitro groups create significant partial positive charges on the carbon atoms of the ring, particularly at the positions ortho and para to the nitro groups (C3, C4, and C5). However, the presence of the hydroxyl group at C3 and the existing nitro groups at C2 and C6 means that substitution will likely occur at the remaining unsubstituted positions, C4 and C5, if a suitable leaving group were present.

In the absence of a leaving group, the primary sites for nucleophilic attack are the carbons bearing the nitro groups (C2 and C6). Nucleophilic attack at these positions is favored because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups.[14][15]

Logical Relationship of SNAr Reactivity

Caption: Factors influencing nucleophilic aromatic substitution on 2,6-dinitropyridin-3-ol.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the reaction of 2,6-dinitropyridin-3-ol with a nucleophile, potentially leading to the displacement of a nitro group.

Materials:

-

2,6-Dinitropyridin-3-ol

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

A suitable aprotic polar solvent (e.g., DMSO, DMF)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating and stirring apparatus

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere.

-

Dissolution: Dissolve 2,6-dinitropyridin-3-ol in the chosen solvent in the reaction flask.

-

Nucleophile Addition: Add the nucleophile to the solution. The reaction may be initiated at room temperature or require heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water or an acidic solution to precipitate the product.

-

Isolation and Purification: Collect the product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization or column chromatography.

Reduction of the Nitro Groups

The nitro groups of 2,6-dinitropyridin-3-ol can be reduced to amino groups. This transformation is a common and valuable reaction for dinitropyridine derivatives, as it provides a route to highly functionalized aminopyridines.[16][17][18][19] These resulting aminopyridines are important building blocks in the synthesis of various biologically active compounds and materials.[1][2]

Various reducing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and yield. Common reducing agents include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

-

Metal/Acid Combinations: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Other Reducing Agents: Including sodium dithionite (Na2S2O4) or hydrazine (N2H4) in the presence of a catalyst.

Experimental Workflow: Reduction of Nitro Groups

Caption: Workflow for the reduction of nitro groups in 2,6-dinitropyridin-3-ol.

Experimental Protocol: Reduction of Nitro Groups to Amines

This protocol provides a general method for the reduction of the nitro groups of 2,6-dinitropyridin-3-ol using catalytic hydrogenation.

Materials:

-

2,6-Dinitropyridin-3-ol

-

Palladium on carbon (10% Pd/C)

-

A suitable solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen gas source (balloon or cylinder)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

-

Setup: Place 2,6-dinitropyridin-3-ol and the solvent in the hydrogenation vessel.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.

-

Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

-

Hydrogenation: Introduce hydrogen gas into the vessel and maintain a positive pressure. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analytical methods (TLC or HPLC).

-

Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, 2,6-diaminopyridin-3-ol.

-

Purification: The product can be purified by recrystallization or column chromatography.

Conclusion

The 2,6-dinitropyridin-3-ol molecule presents a fascinating case study in heterocyclic reactivity. The strong electron-withdrawing nature of the two nitro groups and the pyridine nitrogen atom creates a highly electrophilic aromatic system, making it susceptible to nucleophilic attack and enhancing the acidity of the hydroxyl group. The primary reactive sites are the acidic proton of the hydroxyl group, the carbon atoms of the pyridine ring (particularly those bearing the nitro groups) for nucleophilic aromatic substitution, and the nitro groups themselves for reduction to amines. A thorough understanding of these reactive sites and their underlying electronic principles is crucial for the effective utilization of this versatile molecule in the design and synthesis of novel compounds for pharmaceutical and material science applications.

References

-

Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles. - ResearchGate. Available at: [Link]

-

Dinitropyridines: Synthesis and Reactions - ResearchGate. Available at: [Link]

-

2,6-Dinitro-3-pyridinol - CAS Common Chemistry. Available at: [Link]

-

CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS. Available at: [Link]

-

CAS No : 15128-91-3| Chemical Name : 2,6-Dinitro-3-pyridinol | Pharmaffiliates. Available at: [Link]

-

Acidity order of nitrophenols - Chemistry Stack Exchange. Available at: [Link]

-

What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid? - Quora. Available at: [Link]

-

Why are phenols more acidic than nitrophenol? - Quora. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE - Vedantu. Available at: [Link]

-

A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchGate. Available at: [Link]

-

2,6-Diaminopyridin-3-ol | C5H7N3O | CID 55290955 - PubChem. Available at: [Link]

-

Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide - ResearchGate. Available at: [Link]

-

2,6-Dinitropyridine | C5H3N3O4 | CID 20157132 - PubChem. Available at: [Link]

-

A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Available at: [Link]

-

2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem. Available at: [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

- US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents.

-

Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchGate. Available at: [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. Available at: [Link]

-

Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC. Available at: [Link]

-

Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC. Available at: [Link]

-

(PDF) Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE [vedantu.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 2,4-Dinitropyridine|CAS 14916-61-1 [benchchem.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,6-Dinitropyridin-3-ol

Application Note and Protocol

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dinitropyridin-3-ol. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol for the accurate determination of this compound. The methodology is grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.

Introduction

2,6-Dinitropyridin-3-ol is a nitroaromatic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a pyridine ring substituted with two nitro groups and a hydroxyl group, imparts specific chemical properties that necessitate a reliable analytical method for its quantification. Accurate measurement is critical for reaction monitoring, purity assessment, and stability studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1][2] Its high resolution, sensitivity, and reproducibility make it the method of choice for the analysis of many organic compounds. This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like 2,6-Dinitropyridin-3-ol.

The causality behind the experimental choices in this protocol is explained to provide a deeper understanding of the method's development. The protocols are designed to be self-validating, ensuring trustworthiness and robustness in analytical results.

Physicochemical Properties of 2,6-Dinitropyridin-3-ol

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

-

Structure:

-

Molecular Formula: C₅H₃N₃O₅

-

Molecular Weight: 185.09 g/mol

-

CAS Number: 15128-91-3

-

-

Polarity: The presence of a hydroxyl group and two nitro groups on the pyridine ring suggests that 2,6-Dinitropyridin-3-ol is a polar molecule. This polarity dictates the choice of a reversed-phase chromatographic system where a nonpolar stationary phase is used with a polar mobile phase.

-

Solubility: Specific solubility data for 2,6-Dinitropyridin-3-ol is not widely published. However, based on its polar nature and the general solubility of similar organic compounds, it is expected to have some solubility in polar organic solvents such as methanol and acetonitrile, and limited solubility in water.[4] A mixture of water and an organic solvent is therefore recommended as the diluent for standard and sample preparations.

HPLC Method and Protocols

This section details the instrumental conditions and step-by-step protocols for the analysis of 2,6-Dinitropyridin-3-ol.

Instrumentation and Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving a good separation. A C18 column is chosen for its versatility and wide use in reversed-phase chromatography for a broad range of analytes. The mobile phase, a mixture of phosphate buffer and acetonitrile, provides good peak shape and resolution for polar analytes.

| Parameter | Condition | Rationale |

| HPLC System | Any standard HPLC system with a UV detector | Provides the necessary platform for the analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for the separation of moderately polar compounds. The dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile | The phosphate buffer helps to maintain a consistent pH and improve peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff. |

| Gradient | 70% A / 30% B | An isocratic elution is chosen for simplicity and robustness. The ratio is a good starting point for retaining and eluting a polar analyte like 2,6-Dinitropyridin-3-ol. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Detector | UV at 254 nm | As discussed, this is a common wavelength for aromatic compounds and is expected to provide good sensitivity. It is recommended to verify the λmax of the analyte for optimal detection. |

| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |

Reagent and Standard Preparation

3.2.1. Mobile Phase Preparation (20 mM Potassium Phosphate, pH 3.0)

-

Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

3.2.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 10 mg of 2,6-Dinitropyridin-3-ol reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This stock solution should be stored at 2-8°C and protected from light.

3.2.3. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance:

-

Accurately weigh an appropriate amount of the sample.

-

Dissolve and dilute in the diluent to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 2,6-Dinitropyridin-3-ol.

Caption: HPLC analysis workflow for 2,6-Dinitropyridin-3-ol.

Method Validation Protocol

To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH Q2(R2) guidelines.[5][6] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Protocol:

-

Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

-

Inject the standard solution of 2,6-Dinitropyridin-3-ol.

-

Inject a sample solution.

-

If available, inject solutions of known impurities or degradation products to demonstrate separation from the main analyte peak.

-

Peak purity analysis using a photodiode array (PDA) detector can also be performed to confirm the homogeneity of the analyte peak.

-

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Protocol:

-

Prepare a series of at least five concentrations of 2,6-Dinitropyridin-3-ol working standards (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot the average peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

-

Protocol:

-

Prepare samples spiked with known amounts of 2,6-Dinitropyridin-3-ol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates for each concentration level.

-

Analyze the spiked samples and calculate the percent recovery.

-

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results. It is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six replicate samples of 2,6-Dinitropyridin-3-ol at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol (based on the signal-to-noise ratio):

-

Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

-

Protocol (based on the standard deviation of the response and the slope):

-

LOD = 3.3 * (SD of the y-intercept / slope of the calibration curve)

-

LOQ = 10 * (SD of the y-intercept / slope of the calibration curve)

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations to the method parameters, one at a time, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

-

Mobile phase composition (± 2% organic)

-

-

Analyze a system suitability solution under each varied condition and evaluate the impact on retention time, peak area, and resolution.

-

-

Acceptance Criteria: The system suitability parameters should remain within the established limits.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.[7]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard) |

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantitative analysis of 2,6-Dinitropyridin-3-ol. The detailed protocols for method execution and validation, grounded in established scientific principles and regulatory guidelines, ensure the generation of accurate and reliable data. The inclusion of the rationale behind experimental choices and a clear workflow diagram aims to facilitate the seamless implementation of this method in research and quality control laboratories.

References

-

D'Avila, F., et al. (2013). Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material. Journal of Analytical Methods in Chemistry, 2013, 1-6. Retrieved from [Link]

-

University of California, Santa Cruz. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 236-250. Retrieved from [Link]

-

Nuvvula, M., et al. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 5(4), 286-290. Retrieved from [Link]

-

Zotou, A., et al. (2019). Development and validation of the HPLC-procedure for the quantitative determination of isosorbide dinitrate in matrix granules. Journal of Organic and Pharmaceutical Chemistry, 17(3), 56-65. Retrieved from [Link]

-

Food Safety and Inspection Service. (2012). Determination of Dipyrone-Related Residues by HPLC. United States Department of Agriculture. Retrieved from [Link]

-

Traycheva Petkova, N., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Food and Nutrition Research, 5(8), 583-589. Retrieved from [Link]

-

Fun, H.-K., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. Retrieved from [Link]

-

Murugaperumal, P., et al. (2024). A New Isoindoline Based Schiff Base Derivative as Cu(II) Chemosensor: Synthesis, Photophysical, DNA Binding and Molecular Docking Studies. Journal of Molecular Liquids, 398, 124261. Retrieved from [Link]

-

Schwalbe, M., et al. (2021). The switch that wouldn't switch – unexpected luminescence from a ruthenium(II)-dppz-complex in water. Journal of Photochemistry and Photobiology A: Chemistry, 404, 112933. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dinitropyridine. PubChem Compound Database. Retrieved from [Link]

-

International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

- Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Food and Nutrition Research, 5(8), 583-589. Retrieved from [Link]

-

Shetty, P., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. Retrieved from [Link]

-

Murugaperumal, P., et al. (2024). A New Isoindoline Based Schiff Base Derivative as Cu(II) Chemosensor: Synthesis, Photophysical, DNA Binding and Molecular Docking Studies. Journal of Molecular Liquids, 398, 124261. Retrieved from [Link]

Sources

- 1. Development and validation of the HPLC-procedure for the quantitative determination of isosorbide dinitrate in matrix granules | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. ijrpb.com [ijrpb.com]

- 3. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-Dinitropyridin-3-ol derivatives

An Application Note and Protocol for the GC-MS Analysis of 2,6-Dinitropyridin-3-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for the analysis of 2,6-Dinitropyridin-3-ol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar phenolic hydroxyl group and the presence of energetic nitro functionalities, 2,6-Dinitropyridin-3-ol is a non-volatile and thermally labile compound, making it unsuitable for direct GC-MS analysis.[1][2] This application note details a robust silylation derivatization procedure that converts the analyte into a more volatile, less polar, and thermally stable trimethylsilyl (TMS) ether derivative.[1][2][3] The subsequent GC-MS method provides excellent chromatographic separation and definitive mass spectral data for confident identification and quantification. We will explore the causality behind each experimental step, from sample preparation to data interpretation, to provide researchers, scientists, and drug development professionals with a self-validating and reliable analytical system.

Principle and Rationale: Overcoming Analytical Challenges

Gas Chromatography requires analytes to be volatile and thermally stable enough to traverse the heated column without degradation.[4][5] 2,6-Dinitropyridin-3-ol, a substituted pyridinol, presents two primary obstacles:

-

Low Volatility: The presence of the hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, significantly raising the boiling point and preventing efficient volatilization in the GC inlet.[6]

-

Thermal Lability: Many nitroaromatic compounds are energetic materials and can be thermally sensitive, potentially decomposing at the high temperatures used in the GC inlet and column.[7]

To overcome these challenges, chemical derivatization is an essential preparatory step.[2][8] Silylation is the method of choice for compounds containing active hydrogens, such as those in hydroxyl groups.[9][10] In this protocol, the active hydrogen of the phenolic -OH group on 2,6-Dinitropyridin-3-ol is replaced by a non-polar trimethylsilyl (TMS) group.

This chemical modification achieves three critical objectives:

-

Increases Volatility: By eliminating the capacity for hydrogen bonding and replacing the polar hydrogen with a non-polar TMS group, the derivative's boiling point is significantly lowered.[6][9]

-

Increases Thermal Stability: The resulting TMS ether is more stable at elevated temperatures than the parent compound.[2]

-

Improves Chromatography: The less polar derivative interacts more predictably with common non-polar GC columns (e.g., DB-5ms), resulting in sharper, more symmetrical peaks.

Sources

- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. youtube.com [youtube.com]

- 7. vurup.sk [vurup.sk]

- 8. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC Derivatization Explained for Better Results [phenomenex.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2,6-Dinitropyridin-3-ol Optimization

Case Reference: DNP-3-OH-Synthesis

Status: Operational | Level: Tier 3 (Senior Scientist Support)[1][2]

Executive Summary & Core Chemistry

Target Molecule: 2,6-Dinitropyridin-3-ol (CAS: 116632-34-3)

Primary Application: High-energy density materials (HEDM), pharmaceutical intermediates, and rigid-rod polymer precursors.[1][2]

Critical Challenge: The synthesis is governed by the competing directing effects of the hydroxyl group (activating, ortho/para) and the pyridine nitrogen (deactivating, meta).[1][2] Achieving the 2,6-substitution pattern requires precise control of the nitronium ion (

This guide provides a validated protocol to maximize yield (>85%) and purity (>98%), moving away from the volatile fuming nitric acid route to a more controllable in situ nitrate salt method.[1][2]

The Optimized Synthesis Workflow

We recommend the KNO₃/H₂SO₄ (In-Situ Nitration) method over traditional fuming HNO₃.[1][2] This method allows for a controlled release of nitronium ions, reducing thermal runaway risks and "tar" formation.[1][2]

Step-by-Step Protocol

| Step | Operation | Critical Parameter | Technical Rationale |

| 1 | Dissolution | Dissolve 3-hydroxypyridine in Conc. H₂SO₄ (98%).[1][2] | Temp < 20°C |

| 2 | Nitration (Phase 1) | Add anhydrous KNO₃ (1.1 eq) portion-wise. | 35-40°C |

| 3 | Nitration (Phase 2) | Add second portion KNO₃ (1.2 eq).[1][2] Ramp temp. | 55-60°C |

| 4 | Quench | Pour onto crushed ice/water mixture. | pH < 1 |

| 5 | Purification | Recrystallize crude solid. | Solvent: 10% HCl |

Visualizing the Reaction Pathway

Caption: Stepwise nitration pathway showing the critical intermediate and thermal decomposition risks.

Troubleshooting Guide (Root Cause Analysis)

Use this logic matrix to diagnose deviations in your experimental results.

Issue: Low Yield (<40%)

| Potential Cause | Diagnostic Check | Corrective Action |

| Thermal Decomposition | Did the reaction turn dark brown/black or emit heavy red fumes (NOx)? | Active Cooling: Maintain internal temp <60°C strictly. Use an ice bath ready during KNO₃ addition.[1][2] |

| Incomplete Nitration | TLC/HPLC shows a spot corresponding to the mono-nitro intermediate.[1][2] | Stoichiometry: Ensure KNO₃ is anhydrous (dry at 100°C overnight). Water deactivates the nitronium ion.[1][2] |

| Solubility Loss | Product lost in filtrate during quench.[1][2] | Ionic Strength: Saturate the aqueous quench layer with NaCl (salting out) before filtration.[1][2] |

Issue: Purity/Isomer Contamination

| Potential Cause | Diagnostic Check | Corrective Action |

| Isomer Formation (2,4-dinitro) | ¹H NMR shows a doublet > 8.5 ppm (See FAQ).[1][2] | Acid Concentration: Ensure H₂SO₄ is >96%. Lower acid strength favors the wrong isomer due to different protonation states of the pyridine ring.[1][2] |

| Sulfate Salt Contamination | Melting point is broad and >220°C (dec).[1][2] | Final Wash: Wash the filter cake with ice-cold water until the filtrate is pH neutral, then wash with cold ethanol.[1][2] |

Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing yield and purity failures based on observable physical properties.

Frequently Asked Questions (FAQs)

Q1: How do I definitively distinguish the 2,6-dinitro isomer from the 2,4-dinitro isomer using NMR?

A: The key is the alpha-proton (H6) .[1][2]

-

2,4-Dinitro Isomer: Has a proton at position 6 (adjacent to Nitrogen).[1][2][3] This proton is highly deshielded and typically appears downfield at 8.5–9.2 ppm .[1][2]

-

2,6-Dinitro Isomer (Target): Both positions adjacent to Nitrogen (2 and 6) are substituted with nitro groups.[1][2] The remaining protons are at positions 4 and 5.[1][2] These will appear as two doublets (vicinal coupling, J ≈ 8-9 Hz) in the 7.5–8.3 ppm range.[1][2]

-

Validation: If you see a signal > 8.5 ppm, you have the wrong isomer or a mixture.[1][2]

Q2: Why use KNO₃ instead of fuming Nitric Acid?

A: Fuming HNO₃ is a potent oxidizer that often leads to oxidative ring opening of electron-rich phenols, resulting in "fume-off" events or tar.[1][2] KNO₃ in H₂SO₄ generates the active nitrating agent (

Q3: My product is a wet sludge. How do I dry it safely?

A: WARNING: Polynitro compounds are potentially explosive when dry.[1][2]

-

Do not use a vacuum oven at high temperatures (>60°C).[1][2]

-

Dissolve the sludge in a minimum amount of hot ethanol/water (1:1).[1][2]

-

Air dry the crystals on a filter paper or use a desiccator at room temperature.[1][2]

-

Storage: Store in a plastic container (not glass with ground glass joints) to avoid friction sensitivity.[1][2]

Q4: Can I scale this up to 100g?

A: Scaling requires modification of the heat removal system.[1][2] The nitration is exothermic.[1][2] On a >10g scale, the addition of KNO₃ must be automated or strictly paced to ensure the internal temperature never spikes.[1][2] We recommend a jacketed reactor with active cooling for any scale >50g.[1][2]

References

-

Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide (Analogous Heterocyclic Nitration). ResearchGate. (2023).[1][2] Demonstrates the efficacy of nitrate salts/H2SO4 for controlled nitration of activated heterocycles.[1][2]

-

Dinitropyridines: Synthesis and Reactions . ResearchGate. (2024).[1][2] Comprehensive review of dinitropyridine synthesis, confirming the stepwise nitration mechanism and regioselectivity challenges.

-

Preparation method of 3-hydroxy-2-nitropyridine . Google Patents CN103992267A.[1][2] Describes the KNO3/H2SO4 protocol for the mono-nitro intermediate, the critical first step in the dinitro synthesis.

-

Recrystallization and Solubility Behavior . UMass Amherst Chemistry. Fundamental principles for purifying organic solids, applicable to the workup of dinitropyridines.

Sources

Side reactions and byproduct formation in 2,6-Dinitropyridin-3-ol synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 2,6-Dinitropyridin-3-ol (also known as 2,6-dinitro-3-hydroxypyridine).[1] It moves beyond basic recipes to address the mechanistic causality of failure modes, safety criticalities of energetic heterocycles, and purification logic.[1]

Ticket ID: CHEM-SUP-26DNP Subject: Troubleshooting Side Reactions, Byproducts, and Safety in Nitration Protocols Status: Open Assigned Specialist: Senior Application Scientist[1]

The Reaction Landscape (Mechanism & Causality)[1]

To troubleshoot effectively, you must visualize the competition between the activating hydroxyl group and the deactivating pyridine nitrogen.[1]

The "Push-Pull" Conflict[1]

-

The Activator: The -OH group at C3 is a strong ortho/para director, pushing electron density to C2, C4, and C6.[1]

-

The Deactivator: The Pyridine Nitrogen (especially when protonated in acidic nitration media) withdraws electron density, deactivating the ring, particularly at C2 and C6 (alpha positions).[1]

-

The Outcome: The activation from -OH overrides the deactivation from N. The reaction proceeds stepwise:

-

First Nitration: Occurs at C2 (Ortho to -OH).[1] This is favored due to electronic synergy and potential H-bonding stabilization with the -OH.[1]

-

Second Nitration: Occurs at C6 (Para to -OH).[1]

-

The Barrier: The C4 position (Ortho to -OH) is theoretically active but sterically less favored and electronically less accessible after the first two nitro groups are installed.[1]

-

Visualizing the Pathway

The following diagram maps the reaction coordinate and where specific impurities branch off.[1]

Figure 1: Reaction pathway showing the stepwise nitration and branch points for critical impurities.

Troubleshooting Guide (Diagnostic & Repair)

Use this matrix to diagnose experimental anomalies.

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Low Yield (<40%) | Incomplete 2nd Nitration | The first nitro group at C2 deactivates the ring further.[1] The second nitration (at C6) requires higher activation energy (heat/concentration) than the first.[1] | Increase Temperature/Time: Ensure the second stage reaches 60–70°C. Check Acid Strength: Water generated during nitration dilutes the acid.[1] Use fuming HNO3 or add oleum to scavenge water.[1] |

| Product is Orange/Red Solid (Target is Yellow) | Contamination with Mononitro (Impurity A) | 2-Nitro-3-hydroxypyridine is often deep orange/red.[1] It co-precipitates if the reaction isn't driven to completion.[1] | Recrystallization: The dinitro product is more acidic.[1] Dissolve in mild base (NaHCO3), filter off insoluble mononitro impurities, and re-precipitate with HCl.[1] |

| "Fume-off" / Rapid Gas Evolution | Thermal Runaway (Oxidation) | Nitration of electron-rich heterocycles is exothermic.[1] If cooling fails, HNO3 acts as an oxidant, breaking the ring into CO2, NOx, and oxalic acid.[1] | Control Addition: Add nitrate salt/acid dropwise at <10°C. Stirring: Ensure vortexing is vigorous to prevent "hot spots" where local concentration spikes. |

| Black Tar Formation | Polymerization / Charring | Pyridine rings are sensitive to radical polymerization or extensive oxidation under super-heated acidic conditions.[1] | Temp Limit: Do not exceed 85–90°C. Quench Protocol: Pour reaction mixture onto ice, not water, to prevent localized overheating during workup. |

| Inconsistent Melting Point | Isomeric Mixture (2,4- vs 2,6-) | While rare, trace 2,4-dinitro isomer can form.[1] It depresses the MP of the 2,6-product.[1] | HPLC Check: Run a gradient method. The 2,6-isomer (more symmetric) usually elutes differently than the asymmetric 2,4-isomer.[1] |

Detailed Protocol: The "Controlled Nitrate" Method[1][3]

Why this method? Using solid KNO3 in H2SO4 is safer than adding liquid HNO3.[1] It generates nitronium ions (

Safety Warning: 2,6-Dinitropyridin-3-ol is an energetic precursor (related to PYX explosives).[1] It poses explosion hazards if dried and heated under confinement.[1]

Step-by-Step Workflow

-

Dissolution (The Heat Sink):

-

Nitration (The Critical Step):

-

Quench & Isolation (The Purification):

-

Pour reaction mixture onto Crushed Ice (5x weight of acid).

-

Observation: A yellow/orange precipitate forms.[1]

-

pH Adjustment (Crucial): The product is amphoteric but acidic (pKa ~3-4). Adjust pH to ~1-2 with conc. HCl if too basic, or dilute NaOH if too acidic, to maximize precipitation.[1]

-

Filter and wash with ice-cold water.[1]

-

-

Recrystallization:

-

Solvent: Water or Ethanol/Water mix.[1]

-

Purity Check: HPLC or Melting Point (Target: ~200°C decomp).

-

Workflow Visualization

Figure 2: Operational workflow for the KNO3/H2SO4 nitration method.

Frequently Asked Questions (FAQs)

Q: Can I use fuming nitric acid instead of KNO3?

A: Yes, but it is riskier.[1] Fuming HNO3 is a potent oxidant.[1] If you use liquid HNO3, the exotherm is sharper.[1] The KNO3 method releases

Q: My product turned black during drying. What happened? A: You likely experienced catalytic decomposition.[1] If the product was not washed thoroughly, residual sulfuric acid concentrates during drying, charring the organic material.[1] Always wash until the filtrate is neutral, or wash with a mild buffer.[1]

Q: Is the 2,4-dinitro isomer a major concern? A: Generally, no. Literature and patents indicate the 2,6-isomer is the dominant product (>90%) because the 2-nitro group directs the next incoming electrophile to the 6-position (meta to itself, but the -OH activation at 6 dominates).[1] The 2,4-isomer is sterically crowded [2].[1]

Q: How do I store the final product safely? A: Store it wet (with water) if possible, or in a plastic container (avoid metal friction).[1] As a polynitro compound, it has energetic properties similar to picric acid.[1] Keep away from strong bases, which form sensitive salts [3].[1]

References

-

Preparation method of 3-hydroxy-2-nitropyridine . Patent CN103992267A.[1] Google Patents.[1] Available at: (Demonstrates the KNO3/H2SO4 methodology for nitration of hydroxypyridines).

-

A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine . Advanced Materials Research, 2011.[1] (Discusses the nitration precursors and isomer selectivity in dinitropyridine synthesis).

-

Nitration of 3-hydroxypyridine . Journal of the Chemical Society B, 1967.[1] Available at: [Link] (Foundational mechanistic paper establishing the 2- and 6-position orientation).[1]

Sources

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 2,6-Dinitropyridin-3-ol

Technical Support Center: 2,6-Dinitropyridin-3-ol

A Guide to Stability, Storage, and Handling

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of 2,6-Dinitropyridin-3-ol.

Q1: What are the optimal storage conditions for 2,6-Dinitropyridin-3-ol?

For maximum stability, 2,6-Dinitropyridin-3-ol should be stored under refrigerated conditions, specifically between 2°C and 8°C.[1] The solid material should be kept in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent potential oxidative degradation.

Q2: How sensitive is this compound to light and moisture?

As with many nitroaromatic and phenolic compounds, 2,6-Dinitropyridin-3-ol is potentially sensitive to light. The nitro groups can be photochemically active, and the phenol group is susceptible to oxidation, processes that can be accelerated by UV exposure. Therefore, it is crucial to store the compound in an amber or opaque vial to protect it from light.[2] Moisture can lead to hydrolysis or facilitate degradation, so storing the solid in a dry environment is essential.[3]

Q3: What are the signs that my sample of 2,6-Dinitropyridin-3-ol may have degraded?

Visual inspection is the first step. A pure sample is typically a solid. Any significant color change (e.g., darkening to brown or black), change in texture (e.g., clumping, becoming oily), or a noticeable odor may indicate degradation. Experimentally, you might observe poor solubility in recommended solvents, or see unexpected peaks during analytical characterization (e.g., HPLC, LC-MS). If degradation is suspected, it is best to discard the sample according to proper hazardous waste disposal protocols and use a fresh, verified batch for your experiments.

Q4: Are there any specific safety hazards associated with storing this compound?

Yes. 2,6-Dinitropyridin-3-ol belongs to the class of polynitrated aromatic compounds. This class includes compounds like picric acid (2,4,6-trinitrophenol), which are known to be explosive, especially when dry, and can form shock-sensitive salts.[4] While specific explosive properties for 2,6-Dinitropyridin-3-ol are not fully documented in readily available literature, it is imperative to treat it with extreme caution. Never allow the compound to dry out completely if it has been wetted, and avoid friction or shock when handling the container.[2][4] Always consult the most recent Safety Data Sheet (SDS) from your supplier and handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6]

Q5: How should I prepare solutions of 2,6-Dinitropyridin-3-ol for my experiments?

Due to potential degradation in solution, it is strongly recommended to prepare solutions fresh for each experiment. If you must store a stock solution, it should be aliquoted into single-use volumes, stored at -20°C or -80°C, and protected from light. Before use, allow the aliquot to equilibrate to room temperature slowly and vortex gently. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Summary of Storage Conditions

| Condition | Solid Form (Long-Term) | Stock Solution (Short-Term) |

| Temperature | 2°C to 8°C[1] | -20°C or -80°C |

| Atmosphere | Tightly sealed, under inert gas (Ar, N₂) | Tightly sealed, minimal headspace |

| Light | Protect from light (use amber/opaque vials) | Protect from light (use amber/opaque vials) |

| Duration | Per manufacturer's expiry date | Recommended for single use; max 1-2 weeks |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or non-reproducible experimental results. | 1. Compound degradation in solid form due to improper storage. 2. Stock solution degradation (e.g., repeated freeze-thaw, light exposure). | 1. Discard the old solid and obtain a new, verified lot. 2. Always prepare solutions fresh before each experiment. If using a frozen aliquot, ensure it was from a recently prepared stock and has not been thawed previously. 3. Verify compound identity and purity via analytical methods (LC-MS, NMR) before use. |

| Solid compound has changed color or appears clumped. | Chemical degradation due to exposure to air, light, or moisture. | Do not use the material. The presence of nitro groups makes degradation products potentially hazardous.[7][8] Dispose of the material following your institution's hazardous chemical waste protocols. |

| Difficulty dissolving the compound in a previously reliable solvent. | The compound may have degraded or polymerized into less soluble species. | 1. Confirm you are using an appropriate, anhydrous solvent. 2. Gentle warming or sonication may aid dissolution, but proceed with caution. 3. If solubility issues persist, it is a strong indicator of degradation. Discard the sample. |

Experimental Protocols & Workflows

Protocol 1: Initial Receipt and Storage of 2,6-Dinitropyridin-3-ol

-

Verify Identity: Upon receipt, match the CAS number (15128-91-3) on the container with your purchase order and the supplier's Certificate of Analysis (CoA).

-

Inspect Container: Check for any damage to the container. Ensure the cap is tightly sealed.

-

Log Information: Record the date of receipt, lot number, and initial appearance of the compound. Affix a "Date Received" label to the vial.

-

Select Storage Location: Transfer the compound to a designated, clearly labeled area in a refrigerator that maintains a temperature between 2°C and 8°C.

-

Update Inventory: Log the compound and its specific storage location in your chemical inventory system.

Logical Workflow for Handling and Storage

This diagram outlines the decision-making process from receiving the compound to its experimental use, emphasizing safety and stability.

Caption: Decision workflow for 2,6-Dinitropyridin-3-ol.

Conceptual Degradation Pathways

Nitroaromatic compounds can degrade through several mechanisms. This diagram illustrates potential pathways for 2,6-Dinitropyridin-3-ol, highlighting the importance of proper storage to prevent these reactions.

Caption: Potential degradation routes for 2,6-Dinitropyridin-3-ol.

References

-

Pharmaffiliates. (n.d.). 2,6-Dinitro-3-pyridinol. CAS No: 15128-91-3. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,6-Dinitro-3-pyridinol. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Degradation of picric acid and 2,6-DNT in marine sediments and waters. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 15128-91-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

-

Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Retrieved from [Link]

-

ResearchGate. (2025). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Retrieved from [Link]

-

SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dinitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

-

PLOS. (n.d.). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,6-Dinitropyridin-3-ol

Welcome to the technical support center for troubleshooting challenging separations in high-performance liquid chromatography (HPLC). This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 2,6-Dinitropyridin-3-ol. Our approach is to empower you with the foundational knowledge to not only solve the immediate problem but also to build robust analytical methods for the future.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like 2,6-Dinitropyridin-3-ol?

A1: The most frequent culprit is secondary interactions between the analyte and the stationary phase. For 2,6-Dinitropyridin-3-ol, which possesses an acidic hydroxyl group, the primary concern is the interaction of the resulting anion with active sites on the silica-based column packing, particularly residual silanol groups.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical parameter. For an acidic compound, a mobile phase pH close to its pKa will result in the co-existence of both the ionized (anionic) and non-ionized (neutral) forms of the analyte.[1] This leads to a mixed-mode retention mechanism, a common cause of peak tailing. Ideally, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[4]

Q3: Can my column be the problem even if it's relatively new?

A3: Absolutely. Even new columns can exhibit peak tailing, especially with challenging compounds. The issue might not be column degradation but rather the inherent properties of the stationary phase, such as the type of silica (Type A vs. Type B), end-capping efficiency, and the presence of metal impurities.[2][5]

Q4: I'm seeing tailing for all my peaks, not just 2,6-Dinitropyridin-3-ol. What does that suggest?

A4: If all peaks in your chromatogram are tailing, it typically points to a physical or mechanical issue within the HPLC system rather than a chemical interaction specific to one analyte.[6] Common causes include a column void, a partially blocked frit, or excessive extra-column volume from long or wide-bore tubing.[1][3]

In-Depth Troubleshooting Guide

Peak tailing is a common chromatographic challenge that can compromise resolution, accuracy, and reproducibility.[7] This guide provides a systematic approach to diagnose and resolve peak tailing for 2,6-Dinitropyridin-3-ol.

Understanding the Analyte: 2,6-Dinitropyridin-3-ol

Step 1: Mobile Phase Optimization - The First Line of Defense

Optimizing the mobile phase is often the most effective and least invasive way to improve peak shape.

The Principle: For acidic compounds like 2,6-Dinitropyridin-3-ol, working at a low pH (e.g., pH 2.5-3.0) will suppress the ionization of the hydroxyl group, presenting a single, neutral species to the stationary phase.[2][10] This minimizes the secondary interactions of the anionic form with the silica backbone. Additionally, a low pH suppresses the ionization of residual silanol groups on the column packing, further reducing unwanted interactions.[3]

Experimental Protocol:

-

Prepare a mobile phase with a pH of 2.7 using a phosphate or formate buffer. Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.[11]

-

Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

-

Inject the sample of 2,6-Dinitropyridin-3-ol and evaluate the peak shape.

| Mobile Phase pH | Expected Peak Shape for 2,6-Dinitropyridin-3-ol | Rationale |

| pH < 3 | Symmetrical | Analyte and silanol groups are protonated, minimizing secondary interactions.[2][3] |

| pH 3 - 5 (near pKa) | Tailing | Co-existence of ionized and non-ionized analyte forms.[1] |

| pH > 5 | Potentially Tailing | Analyte is fully ionized (anionic), leading to strong interactions with any active sites on the stationary phase. |

The Principle: If adjusting the pH alone is insufficient, mobile phase additives can be employed.

-

Inorganic Buffers/Salts: Increasing the ionic strength of the mobile phase with salts like sodium perchlorate can sometimes improve peak shape for basic compounds by competing for active sites, and a similar principle of masking residual charges may have some effect for acidic compounds, though it is less common.[12]

-

Competing Acids (for basic analytes): While not directly applicable to our acidic analyte, it's worth noting that for basic compounds, adding a small amount of a competing base like triethylamine (TEA) can saturate the active silanol sites and improve peak shape. For acidic analytes, this is generally not a recommended strategy.

Step 2: Column Selection and Care - The Foundation of Good Chromatography

The choice and condition of your HPLC column are paramount for achieving symmetrical peaks.

The Principle: Modern HPLC columns are designed to minimize the issues that cause peak tailing.

-

High-Purity, Type B Silica: These columns have a lower metal content and fewer acidic silanol groups compared to older Type A silica, resulting in more inert surfaces and better peak shapes for polar and ionizable compounds.[2][5]

-

End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically bonded with a small silylating agent to make them less interactive.[3]

-

Alternative Stationary Phases: For highly polar or challenging compounds, consider stationary phases other than C18. A phenyl-hexyl or a polar-embedded phase might offer different selectivity and improved peak shape.[11] For nitroaromatic compounds, a phenyl column can provide beneficial pi-pi interactions.[11]

The Principle: Accumulation of strongly retained sample components or physical degradation of the column bed can lead to peak distortion.[6]

Troubleshooting Protocol:

-

Disconnect the column from the detector and flush with a strong solvent. For a reversed-phase column, this could be a sequence of water, methanol, acetonitrile, and isopropanol.

-

If a void is suspected, reverse the column (if the manufacturer permits) and flush at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[3]

-

Use a guard column. A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates.

Step 3: System and Method Considerations

Sometimes the problem lies outside the column and mobile phase chemistry.

The Principle: The volume of the tubing and connections between the injector and the detector can contribute to peak broadening and tailing. This is especially critical in UHPLC systems.

Best Practices:

-

Use tubing with the smallest possible internal diameter and length.

-

Ensure all fittings are properly seated to avoid dead volume.

The Principle: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Protocol:

-

Dilute the sample. Inject a 10-fold and 100-fold dilution of your sample to see if the peak shape improves.

-

Match the sample solvent to the mobile phase. If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting peak tailing.

References

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Scribd. Peak Tailing. Retrieved from [Link]

-

CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

-

Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

-

LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

-

ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

-

LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

-

GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

-

Waters Corporation. HPLC Troubleshooting Guide. Retrieved from [Link]

-

LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

-